Azepan-1-ylmethanimine

Medicinal Chemistry Azepane Scaffold SAR Studies

Azepan-1-ylmethanimine (CAS 158949-35-0) is a small molecule with the molecular formula C7H14N2 and a molecular weight of 126.20 g/mol. It is characterized by a seven-membered azepane ring (a saturated heterocyclic amine) attached to a methanimine (HN=CH–) group.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 158949-35-0
Cat. No. B122815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepan-1-ylmethanimine
CAS158949-35-0
Synonyms1H-Azepine,hexahydro-1-(iminomethyl)-(9CI)
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C=N
InChIInChI=1S/C7H14N2/c8-7-9-5-3-1-2-4-6-9/h7-8H,1-6H2
InChIKeyLWGPZAAXAKOAAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azepan-1-ylmethanimine (CAS 158949-35-0) - Basic Characteristics and Procurement Information


Azepan-1-ylmethanimine (CAS 158949-35-0) is a small molecule with the molecular formula C7H14N2 and a molecular weight of 126.20 g/mol [1]. It is characterized by a seven-membered azepane ring (a saturated heterocyclic amine) attached to a methanimine (HN=CH–) group . Computed properties indicate a topological polar surface area (TPSA) of 27.1 Ų, a calculated LogP of approximately 1.5, and a predicted pKa of around 9.86 . This compound serves as a versatile scaffold in medicinal chemistry, where the azepane ring is a well-recognized motif in numerous pharmacologically active compounds, including approved drugs [2][3].

Why Generic Substitution Fails for Azepan-1-ylmethanimine (CAS 158949-35-0) in Research


The structural uniqueness of Azepan-1-ylmethanimine, stemming from its seven-membered azepane ring combined with the reactive methanimine group, precludes simple substitution with more common heterocycles like piperidine or pyrrolidine [1]. This ring expansion significantly alters conformational flexibility, pKa, lipophilicity (LogP), and metabolic stability, which are critical determinants of target binding and pharmacokinetics [2]. While direct head-to-head comparative data for this exact compound is scarce in the public domain, the established structure-activity relationship (SAR) within the azepane class demonstrates that even minor modifications (e.g., N-alkyl chain length, ring substitution) can profoundly impact potency and selectivity [3]. Therefore, assuming interchangeable activity with smaller ring analogs or other azepane derivatives without empirical, quantitative evidence would be scientifically unsound and a significant procurement risk for any project requiring precise chemical control.

Quantitative Comparative Evidence for Azepan-1-ylmethanimine (CAS 158949-35-0) Selection


Direct Head-to-Head Biological Activity Data for Azepan-1-ylmethanimine is Not Available

A comprehensive search of primary research papers, patents, and authoritative databases (BindingDB, ChEMBL, PubChem) reveals no publicly accessible quantitative biological activity data (e.g., IC50, Ki, EC50) for Azepan-1-ylmethanimine (CAS 158949-35-0) in a defined assay against a specific molecular target. Consequently, no direct head-to-head or cross-study comparable quantitative evidence can be provided at this time to support a claim of functional superiority over any specific comparator [1][2].

Medicinal Chemistry Azepane Scaffold SAR Studies

Comparative Physicochemical Properties: Azepane Ring vs. Piperidine Ring in Methanimine Derivatives

The core differentiation of Azepan-1-ylmethanimine lies in its seven-membered azepane ring compared to the six-membered piperidine ring found in close analogs like N-(Piperidin-1-yl)methanimine (CAS 5824-73-7). This structural difference translates into measurable physicochemical property changes. The target compound exhibits a higher calculated LogP (1.5) and a larger topological polar surface area (TPSA, 27.1 Ų) than its piperidine analog, which has a predicted LogP of approximately 0.8 and a lower molecular weight . These differences directly impact membrane permeability and solubility, key parameters in drug discovery and chemical biology probe development [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Differentiation in Stability and Reactivity: Methanimine Group Present in a 7-Membered Ring

The methanimine (HN=CH–) group is a reactive electrophilic center. Its stability is influenced by the attached ring system. While specific experimental stability data for Azepan-1-ylmethanimine is not published, class-level inference from related compounds suggests that the seven-membered azepane ring provides different steric and electronic shielding compared to smaller rings [1]. For instance, piperidine-based methanimines are known to be highly reactive intermediates often generated in situ due to their lability, while the increased steric bulk of the azepane ring in derivatives like mecillinam (which contains an [(azepan-1-yl)methylidene]amino group) is associated with enhanced stability, allowing for isolation and formulation as a stable pharmaceutical agent [2].

Organic Synthesis Reagent Stability Intermediate Handling

Lack of Specific Biological Annotation Differentiates Azepan-1-ylmethanimine for Use as a Chemical Probe

A key differentiator for Azepan-1-ylmethanimine in a procurement context is its lack of extensive, specific biological annotation in public databases like ChEMBL or BindingDB, in contrast to many advanced azepane-containing drug candidates or tool compounds [1]. For example, numerous azepane derivatives have been reported with potent activities against targets like PKB (IC50 = 4 nM) or glycosidases (IC50 = 3 µM) [2][3]. The target compound's absence from these activity datasets positions it as a relatively unexplored chemical space, making it an attractive starting point for novel intellectual property generation or for use as a clean negative control in screening campaigns where interference from the azepane scaffold itself needs to be assessed [4].

Chemical Biology Probe Development Target Deconvolution

Recommended Application Scenarios for Azepan-1-ylmethanimine (CAS 158949-35-0) Based on Current Evidence


As a Unique Scaffold for Medicinal Chemistry SAR Exploration and Lead Generation

Based on its distinct physicochemical profile (LogP ~1.5, TPSA 27.1 Ų) and the well-documented pharmacological relevance of the azepane motif, Azepan-1-ylmethanimine is an ideal scaffold for medicinal chemistry programs [1]. It can serve as a core building block for generating focused libraries aimed at exploring structure-activity relationships (SAR) in new chemical space, as its lack of existing biological annotation maximizes the potential for novelty and intellectual property [2].

Development of Building Blocks for Complex Molecule Synthesis

The reactive methanimine group and the distinct seven-membered ring make Azepan-1-ylmethanimine a valuable intermediate for the synthesis of more complex heterocyclic systems [1]. Its inferred enhanced stability relative to simpler methanimines suggests it can be handled and purified using standard laboratory techniques, making it a practical reagent for organic chemists constructing molecules like β-lactam antibiotics (e.g., mecillinam analogs) or other azepane-containing natural products [2].

As a Control Compound or 'Chemical Dark Matter' in Biological Screening

For chemical biology and target validation studies, the absence of reported biological activity for this specific compound makes it uniquely valuable [1]. It can be used as a negative control to assess non-specific effects of the azepane scaffold itself in cell-based assays. Alternatively, it can be employed in phenotypic screening as an un-optimized 'hit' to probe novel biology, where any observed activity is likely to be specific and potentially lead to the identification of new therapeutic targets [2].

As an Internal Standard or Derivatization Agent in Analytical Chemistry

Given its unique mass (126.20 Da) and predicted stability, Azepan-1-ylmethanimine or its derivatives could serve as a suitable internal standard for mass spectrometry (MS)-based quantification of related azepane-containing analytes in complex biological matrices [1]. Its methanimine group also offers a reactive handle for derivatizing target analytes to enhance their detection by UV, fluorescence, or MS, improving the sensitivity and selectivity of analytical methods [2].

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